molecular formula C17H22N2O4 B2675605 [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate CAS No. 329079-18-7

[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate

Cat. No.: B2675605
CAS No.: 329079-18-7
M. Wt: 318.373
InChI Key: VVVGERSSWFGOBG-JXAWBTAJSA-N
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Description

[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate (CAS 329079-55-2) is a nitroaromatic compound of significant interest in advanced chemical and biochemical research . Its molecular structure incorporates a 4-nitrobenzoate group linked to a 4-tert-butylcyclohexylideneaminooxycarbonyl moiety, combining electronic effects from the nitro group with steric bulk and conformational flexibility from the tert-butyl cyclohexyl component . This structure is closely related to other bioactive nitroaromatic compounds, suggesting potential as a scaffold in developing novel antimicrobial agents . The nitro group (NO2) is a known pharmacophore that can be enzymatically reduced within microbial cells, generating reactive intermediates such as nitro anion radicals and nitroso species that can cause cytotoxic effects, DNA damage, and ultimately cell death . This mechanism is central to the biological activity of many established antibiotics and antiparasitic drugs . As a complex organic molecule, its properties are valuable for exploring structure-activity relationships, particularly in studies targeting Gram-positive bacteria and fungi . This product is intended for research purposes only and is not approved for human therapeutic, diagnostic, or veterinary use .

Properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)13-6-8-14(9-7-13)18-23-16(20)12-4-10-15(11-5-12)19(21)22/h4-5,10-11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVGERSSWFGOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its effects on angiogenesis, anti-inflammatory properties, and anticancer potential, supported by various studies and case analyses.

The compound's structure can be represented as follows:

  • Chemical Formula : C20_{20}H30_{30}N2_2O4_4
  • Molecular Weight : 362.47 g/mol

1. Anti-Angiogenic Activity

Recent studies have highlighted the compound's role in inhibiting angiogenesis, a critical process in tumor growth and metastasis.

  • Mechanism of Action : Research indicates that this compound disrupts vascular endothelial growth factor (VEGF) signaling pathways, which are essential for endothelial cell proliferation and migration. This disruption leads to reduced formation of new blood vessels.
  • Case Study : In a zebrafish model, the compound was shown to impair the development of intersegmental vessels (ISVs) and caudal vein plexus (CVP), indicating significant anti-angiogenic effects. The treatment resulted in decreased expression of vascular markers and endothelial cell abnormalities, suggesting a potential application in cancer therapy to inhibit tumor-induced angiogenesis .

2. Anti-Cancer Properties

The anticancer potential of nitrobenzoate derivatives has been widely documented, and this compound appears to contribute to this activity.

  • Inhibition of Tumor Growth : It has been reported that similar nitrobenzoate compounds can inhibit tumor cell proliferation and induce apoptosis. The specific pathways through which this compound operates require further investigation but may involve modulation of apoptotic pathways and cell cycle regulation.
  • Research Findings : A study demonstrated that nitrobenzoate derivatives could suppress metastatic activity by inhibiting specific glycoproteins involved in platelet aggregation during tumor progression .

3. Anti-Inflammatory Effects

Nitrobenzoate compounds have also been studied for their anti-inflammatory properties.

  • Mechanism : The compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways involved in inflammation. This could provide therapeutic benefits in diseases characterized by chronic inflammation.

Data Tables

Activity Type Effect Model/System Reference
Anti-AngiogenicInhibition of ISV and CVP formationZebrafish embryos
Anti-CancerSuppression of tumor cell proliferationVarious cancer cell lines
Anti-InflammatoryInhibition of pro-inflammatory cytokinesIn vitro models

Comparison with Similar Compounds

Structural and Physicochemical Properties

Molecular Features and Stability
  • [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate: The tert-butylcyclohexylidene group introduces steric bulk and rigidity, which reduces thermal stability compared to simpler derivatives. For example, poly(benzobisthiazole) derivatives with 4-tert-butylcyclohexylidene substituents (e.g., PBTPBCH) exhibit lower decomposition temperatures than those with etherylene groups, highlighting the destabilizing effect of the cyclohexylidene ring .
  • 4-Chlorophenyl 4-nitrobenzoate (): Features a chloro substituent, contributing to a molecular weight of 277.66 g/mol and a logP of 3.8, indicating moderate hydrophobicity.
  • Diethylaminoethyl 4-nitrobenzoate (): Contains a diethylaminoethyl ester group (logP ~1.16), making it more polar. Its lower logP compared to chlorophenyl derivatives suggests improved solubility in aqueous environments.
  • 2-Acetyl-4-methylphenyl 4-nitrobenzoate (): The acetyl and methyl groups increase steric hindrance (logP = 3.06) but reduce thermal stability relative to unsubstituted analogs.

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP Thermal Stability Key Substituent Effects
This compound* ~350 (estimated) ~4.0 Moderate Bulky, hydrophobic
4-Chlorophenyl 4-nitrobenzoate 277.66 3.8 High Electron-withdrawing Cl
Diethylaminoethyl 4-nitrobenzoate 266.29 1.16 Moderate Polar aminoethyl group
PBTPBCH (polymeric analog) N/A N/A Lower than etherylene analogs 4-Tert-butylcyclohexylidene

*Estimated based on structural analogs.

Biodegradation Pathways
  • This compound: The bulky substituent may hinder enzymatic access, slowing biodegradation. Studies on 4-nitrobenzoate-degrading bacteria (e.g., Burkholderia cepacia PB4) show that nitro groups are partially reduced to hydroxylamine intermediates rather than forming toxic 4-aminobenzoate . The tert-butyl group could further divert degradation pathways, leading to dead-end metabolites.
  • 4-Aminobenzoate vs. 4-Nitrobenzoate: While 4-nitrobenzoate is metabolized via protocatechuate, 4-aminobenzoate degradation is often inhibited by nitro derivatives in mixed substrates (). This antagonism suggests that coexisting amino and nitro groups in a molecule could complicate bioremediation.
Bioactivity
  • Methyl 4-nitrobenzoate (): Exhibits significant antioxidant activity (comparable to methyl 4-chlorobenzoate), likely due to nitro group-mediated radical scavenging. The target compound’s bioactivity remains unstudied but may follow similar mechanisms.

Q & A

Q. What are the established synthetic routes for [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

  • Methanesulfonic acid-mediated acylation : Reacting tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid, yielding ~85% product .
  • Metal-free tert-butyl esterification : Using benzyl cyanide derivatives with tert-butyl hydroperoxide, avoiding metal catalysts. This method produces tert-butyl esters (e.g., tert-butyl 4-nitrobenzoate) with moderate yields (58%) under optimized solvent and temperature conditions .
    Key factors include stoichiometric control of reagents, solvent polarity, and reaction time to minimize side reactions like over-oxidation of amino groups .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The tert-butyl group’s steric effects and nitrobenzoate planar geometry are analyzed via:

  • Torsion angle measurements : To confirm conformational rigidity of the cyclohexylidene ring .
  • Hydrogen bonding patterns : Graph set analysis identifies intermolecular interactions (e.g., C=O···H–N) that stabilize the crystal lattice .
    For example, bond lengths and angles in analogous esters (e.g., ethyl 4-nitrobenzoate) are cross-referenced with DFT calculations to validate accuracy .

Q. What microbial pathways degrade 4-nitrobenzoate derivatives, and what intermediates are observed?

In Pseudomonas putida TW3 and related strains:

  • Step 1 : 4-Nitrobenzoate reductase (PnbA) reduces the nitro group to 4-hydroxylaminobenzoate .
  • Step 2 : 4-Hydroxylaminobenzoate lyase (PnbB) cleaves the C–N bond, producing protocatechuate and ammonium .
    Key intermediates (e.g., 3-hydroxy-4-aminobenzoate) are detected via HPLC and oxygen uptake assays, though they are often dead-end metabolites rather than pathway intermediates .

Advanced Questions

Q. How do researchers experimentally distinguish between competing hypotheses for 4-nitrobenzoate degradation intermediates?

Conflicting evidence arises when 4-aminobenzoate is proposed as an intermediate (e.g., in strain SB4 ) but not rigorously validated. Methodological approaches include:

  • Oxygen uptake rate assays : Compare induced vs. non-induced cells to confirm enzyme specificity for 4-hydroxylaminobenzoate over 4-aminobenzoate .
  • Anaerobic conversion studies : Under anoxic conditions, 4-nitrobenzoate is partially converted to protocatechuate (via hydroxylamine) but not 4-aminobenzoate, ruling out the latter as a major intermediate .
  • Mutagenesis and enzyme inhibition : Knockout strains lacking pnbB accumulate hydroxylaminobenzoate, confirming its role in the pathway .

Q. What analytical techniques optimize catalytic esterification of 4-nitrobenzoic acid derivatives?

Ultrasound-assisted esterification with natural zeolite catalysts enhances yield:

  • GC-MS monitoring : Quantifies unreacted 4-nitrobenzoic acid and ester product using HP-5ms columns and helium carrier gas .
  • Kinetic profiling : Heating at 80°C for 5 min followed by a 30°C/min ramp to 230°C resolves thermal degradation byproducts .
    Catalyst efficiency is assessed via turnover frequency (TOF) and selectivity (>95% for ethyl 4-nitrobenzoate) .

Q. How do hydrogen bonding networks influence the solid-state stability of nitrobenzoate derivatives?

Graph set analysis (Etter’s rules) classifies hydrogen bonds into motifs (e.g., R22_2^2(8) rings) that dictate packing efficiency . For example:

  • In 4-(dimethylamino)benzohydrazide, N–H···O=C interactions form infinite chains, stabilizing the lattice .
  • Steric effects from tert-butyl groups disrupt planar stacking, increasing melting point variability in substituted esters .

Q. What challenges arise in refining high-resolution crystallographic data for bulky tert-butyl derivatives?

  • Disorder modeling : The tert-butyl group’s rotational freedom requires multi-position occupancy models in SHELXL .
  • Twinned data : High-symmetry space groups (e.g., P21_1/c) may mask true symmetry; the HKLF 5 format in SHELX handles twinning .
  • Thermal parameter constraints : Anisotropic displacement parameters (ADPs) for nitro groups are refined with ISOR restraints to prevent overfitting .

Q. How do researchers resolve contradictions in reported biodegradation pathways for nitroaromatics?

  • Comparative genomics : Identify conserved gene clusters (e.g., pnbA/pnbB) across strains to confirm pathway conservation .
  • Isotope labeling : 15^{15}N-tracing in 4-nitrobenzoate cultures tracks nitrogen flow into ammonium vs. biomass, validating lyase activity over reductive pathways .
  • Enzyme kinetics : Km_m values for hydroxylaminobenzoate lyase (e.g., 0.2 mM in strain PB4) vs. nitroreductases distinguish rate-limiting steps .

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